molecular formula C19H19N3O2 B2953256 N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-29-0

N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2953256
CAS RN: 852369-29-0
M. Wt: 321.38
InChI Key: OVUHGZOIAHYFKI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its uses .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It often includes the types of reactions involved, the reagents and conditions used, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a study reported the synthesis and antimicrobial evaluation of new monocyclic β-Lactams showing activity against various microorganisms, highlighting the potential of similar compounds in antibacterial and antifungal research (Pagadala et al., 2012).

CB2 Receptor Inverse Agonists and Osteoclast Inhibitors

Research on derivatives structurally akin to N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide led to the discovery and optimization of biamide derivatives as CB2 receptor inverse agonists and osteoclast inhibitors. These compounds have shown potential in the development of new antiosteoporosis agents due to their high CB2 binding affinity and selectivity, as well as their inhibitory effects on osteoclastogenesis without cytotoxicity (Yang et al., 2012).

G-Quadruplex Stabilization and Anticancer Activity

Pyridyl polyoxazoles, including derivatives with dimethylamino-substituted side chains, have been synthesized and evaluated for their ability to stabilize G-quadruplexes and exhibit cytotoxic activity. These compounds, through selective stabilization of G-quadruplex DNA, show promise in anticancer research, offering a new avenue for exploring the mechanism(s) of biological activity associated with G-quadruplex ligands (Blankson et al., 2013).

Antihistaminic Activity

Another area of application for compounds similar to N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is in the development of antihistamines. Thiazolidin-4-ones derivatives have been synthesized and shown to exhibit H1-antagonism, suggesting their potential use in treating allergies and related conditions (Diurno et al., 1992).

Insecticidal Activity

Modifications to the chemical structure of compounds akin to N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have also shown potential in the development of broad-spectrum insecticides. Research into the methylene group modifications of certain acetamides has yielded derivatives with significant efficacy against various insect pests, highlighting the versatility of these compounds in pest control applications (Samaritoni et al., 1999).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-17(15-6-4-5-7-16(15)20-12)18(23)19(24)21-13-8-10-14(11-9-13)22(2)3/h4-11,20H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUHGZOIAHYFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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